2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline 2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline
Brand Name: Vulcanchem
CAS No.: 951993-42-3
VCID: VC0369008
InChI: InChI=1S/C20H15N5O2S/c1-26-14-7-9-15(10-8-14)27-12-18-24-25-19(22-23-20(25)28-18)17-11-6-13-4-2-3-5-16(13)21-17/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C20H15N5O2S
Molecular Weight: 389.4g/mol

2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline

CAS No.: 951993-42-3

Main Products

VCID: VC0369008

Molecular Formula: C20H15N5O2S

Molecular Weight: 389.4g/mol

2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline - 951993-42-3

CAS No. 951993-42-3
Product Name 2-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}quinoline
Molecular Formula C20H15N5O2S
Molecular Weight 389.4g/mol
IUPAC Name 6-[(4-methoxyphenoxy)methyl]-3-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C20H15N5O2S/c1-26-14-7-9-15(10-8-14)27-12-18-24-25-19(22-23-20(25)28-18)17-11-6-13-4-2-3-5-16(13)21-17/h2-11H,12H2,1H3
Standard InChIKey KPKKOWPYFKRFIO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
Canonical SMILES COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4
PubChem Compound 17596785
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator